酢酸カルシウム

概要

説明

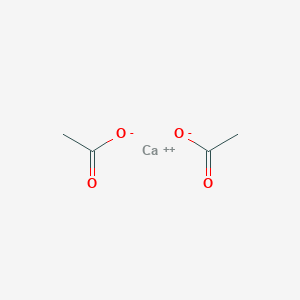

酢酸カルシウムは、酢酸のカルシウム塩である化学化合物です。化学式は ( \text{C}4\text{H}_6\text{CaO}_4 )無色透明の吸湿性の固体として現れ、さまざまな工業用途および医療用途で広く使用されています {_svg_1} .

作用機序

酢酸カルシウムは、主にリン酸結合剤として作用します。摂取した食品中のリン酸と結合し、不溶性のリン酸カルシウムを形成することにより作用し、これは吸収されることなく体から排出されます。 このメカニズムは、末期腎不全の患者において、高リン酸血症を防ぐために特に有益です .

6. 類似の化合物との比較

酢酸カルシウムは、炭酸カルシウムやクエン酸カルシウムなどの他のカルシウム塩と比較されることがよくあります。

炭酸カルシウム: 酢酸カルシウムと炭酸カルシウムの両方が、腎臓病患者のリン酸濃度を制御するために使用されます。

クエン酸カルシウム: クエン酸カルシウムは、炭酸カルシウムと比較して体がより容易に吸収できる別のカルシウムサプリメントです。

類似の化合物には以下が含まれます。

- 炭酸カルシウム

- クエン酸カルシウム

- 乳酸カルシウム

- グルコン酸カルシウム

これらの化合物はそれぞれ独自の特性と用途を持っていますが、酢酸カルシウムは、医療用途と工業用途における有効性で際立っています。

科学的研究の応用

Calcium acetate has a wide range of applications in scientific research:

Medicine: It is used as a phosphate binder in patients with kidney disease to control phosphate levels in the blood

Food Industry: Calcium acetate is used as a food additive, stabilizer, buffer, and sequestrant, particularly in candy products.

Environmental Applications: It is employed in wastewater treatment processes as a coagulant and precipitant to remove contaminants.

Industrial Applications: Calcium acetate is used in the production of resins, printing, and dyeing of textiles.

生化学分析

Biochemical Properties

Calcium acetate interacts with various enzymes, proteins, and other biomolecules. It is often used in the treatment of hyperphosphatemia, a condition characterized by elevated serum phosphorus levels . Calcium acetate binds to dietary phosphate in the gastrointestinal tract, reducing its absorption and thereby lowering serum phosphorus levels .

Cellular Effects

Calcium acetate influences cell function by affecting cellular metabolism and gene expression. It helps regulate phosphorus levels within cells, which is crucial for various cellular processes, including energy production and cell signaling .

Molecular Mechanism

At the molecular level, calcium acetate exerts its effects through binding interactions with biomolecules. It binds to dietary phosphate in the gastrointestinal tract, forming insoluble calcium phosphate, which is then excreted in the feces . This reduces the amount of phosphate absorbed into the bloodstream, thereby lowering serum phosphorus levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium acetate can change over time. For instance, a study found that calcium acetate effectively lowered serum phosphorus levels in hemodialysis patients after 4 weeks and 8 weeks of administration .

Metabolic Pathways

Calcium acetate is involved in the phosphate homeostasis pathway. By binding to dietary phosphate, it reduces phosphate absorption and disrupts the normal phosphate metabolism .

Transport and Distribution

Calcium acetate is transported within cells and tissues through passive diffusion. Once in the gastrointestinal tract, it binds to dietary phosphate, reducing its absorption and distribution within the body .

準備方法

酢酸カルシウムは、いくつかの方法で合成できます。

-

実験室での合成: : 一般的な方法の1つは、炭酸カルシウム(卵殻、石灰岩、または大理石に含まれる)を酢酸と反応させることです。反応は以下のとおりです。 [ \text{CaCO}3 (s) + 2\text{CH}_3\text{COOH} (aq) \rightarrow \text{Ca}(\text{CH}_3\text{COO})_2 (aq) + \text{H}_2\text{O} (l) + \text{CO}_2 (g) ] 別の方法として、水酸化カルシウムを使用することもできます。 [ \text{Ca(OH)}_2 (s) + 2\text{CH}_3\text{COOH} (aq) \rightarrow \text{Ca}(\text{CH}_3\text{COO})_2 (aq) + 2\text{H}_2\text{O} (l) ]

-

工業生産: : 工業的には、酢酸カルシウムは、制御された条件下で酢酸と炭酸カルシウムまたは水酸化カルシウムを反応させることによって製造されます。 このプロセスには、最終製品を得るための一次ろ過、脱色、精密ろ過、および乾燥が含まれます {_svg_3} .

3. 化学反応の分析

酢酸カルシウムは、さまざまな化学反応を起こします。

-

分解: : 加熱すると、酢酸カルシウムは炭酸カルシウムと酢酸を生成して分解されます。 [ \text{Ca}(\text{CH}3\text{COO})_2 \rightarrow \text{CaCO}_3 + \text{CH}_3\text{COOH} ]

-

リン酸との反応: : リン酸イオンの存在下で、酢酸カルシウムは不溶性のリン酸カルシウムを形成し、これは体から排出されます。 この反応は、高リン酸血症の治療のための医療用途で特に役立ちます {_svg_5}.

-

二酸化炭素との反応: : 酢酸カルシウムは、二酸化炭素と反応して炭酸カルシウムと酢酸を生成する可能性があり、環境用途で役立ちます .

4. 科学研究への応用

酢酸カルシウムは、科学研究において幅広い用途があります。

化学反応の分析

Calcium acetate undergoes various chemical reactions:

-

Decomposition: : When heated, calcium acetate decomposes to form calcium carbonate and acetic acid. [ \text{Ca}(\text{CH}_3\text{COO})_2 \rightarrow \text{CaCO}_3 + \text{CH}_3\text{COOH} ]

-

Reaction with Phosphates: : In the presence of phosphate ions, calcium acetate forms insoluble calcium phosphate, which is excreted from the body. This reaction is particularly useful in medical applications for treating hyperphosphatemia .

-

Reaction with Carbon Dioxide: : Calcium acetate can react with carbon dioxide to form calcium carbonate and acetic acid, which is useful in environmental applications .

類似化合物との比較

Calcium acetate is often compared with other calcium salts such as calcium carbonate and calcium citrate:

Calcium Carbonate: Both calcium acetate and calcium carbonate are used to control phosphate levels in patients with kidney disease.

Calcium Citrate: Calcium citrate is another calcium supplement that is more easily absorbed by the body compared to calcium carbonate.

Similar compounds include:

- Calcium carbonate

- Calcium citrate

- Calcium lactate

- Calcium gluconate

Each of these compounds has unique properties and applications, but calcium acetate stands out for its effectiveness in medical and industrial applications.

特性

CAS番号 |

114460-21-8 |

|---|---|

分子式 |

C4H6CaO4 |

分子量 |

158.17 g/mol |

IUPAC名 |

calcium;diacetate |

InChI |

InChI=1S/2C2H4O2.Ca/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |

InChIキー |

VSGNNIFQASZAOI-UHFFFAOYSA-L |

SMILES |

CC(=O)[O-].CC(=O)[O-].[Ca+2] |

正規SMILES |

CC(=O)[O-].CC(=O)[O-].[Ca+2] |

Color/Form |

COLORLESS CRYSTALS Rod-shaped crystals White, hydrogroscopic, crystalline solid |

密度 |

1.50 kg/l 1.5 g/cm³ |

melting_point |

160 °C 160 °C (decomposition to acetone) |

Key on ui other cas no. |

62-54-4 |

物理的記述 |

DryPowder; Liquid; PelletsLargeCrystals Anhydrous calcium acetate is a white, hygroscopic, bulky, crystalline solid with a slightly bitter taste. A slight odour of acetic acid may be present. The monohydrate may be needles, granules or powder WHITE-TO-BROWN OR GREY CRYSTALS WITH CHARACTERISTIC ODOUR. |

賞味期限 |

VERY HYGROSCOPIC ... |

溶解性 |

37.4 G IN 100 CC OF WATER @ 0 °C; 29.7 G IN 100 CC OF WATER @ 100 °C; SLIGHTLY SOL IN ALCOHOL Practically insol in acetone and benzene Solubility in water: very good |

同義語 |

Calcium Acetate; Brown Acetate; Calcium Diacetate; E 263; Gray Acetate; Lime Acetate; Lime Pyrolignite; PhosLo; Royen; Sanopan; Sorbo-Calcion; Teltozan |

製品の起源 |

United States |

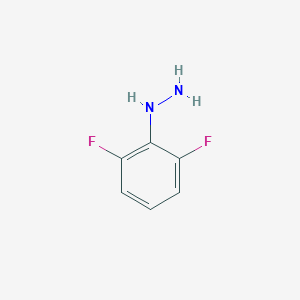

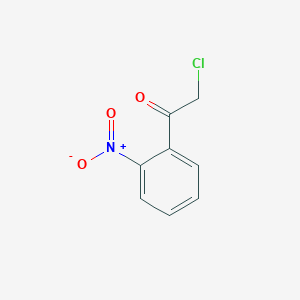

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

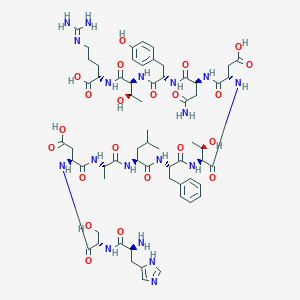

Feasible Synthetic Routes

Q1: Why is calcium acetate used as a phosphate binder in patients with chronic kidney disease?

A1: Calcium acetate effectively binds dietary phosphorus in the gut, limiting its absorption into the bloodstream. This is crucial for patients with chronic kidney disease who can't efficiently remove phosphorus, leading to hyperphosphatemia [, , , ].

Q2: How does calcium acetate compare to calcium carbonate as a phosphate binder?

A2: Research indicates that calcium acetate might be a more potent phosphate binder than calcium carbonate. Studies show comparable phosphorus control with lower elemental calcium intake using calcium acetate [, , , , , ].

Q3: Are there any concerns regarding the long-term use of calcium acetate in hemodialysis patients?

A3: While effective, long-term use of calcium acetate has been linked to hypercalcemia and vascular calcification in some hemodialysis patients. These concerns have led to exploring alternative phosphate binders like sevelamer [, , ].

Q4: Does the timing of calcium acetate administration impact its phosphate binding efficacy?

A4: Yes, studies suggest that taking calcium acetate with meals optimizes its phosphate binding capacity as it primarily targets dietary phosphorus [].

Q5: Has calcium acetate demonstrated any additional benefits beyond phosphorus control in CKD patients?

A5: Some studies suggest that calcium acetate might have a positive impact on secondary hyperparathyroidism in CKD patients, although further research is needed to confirm this finding [].

Q6: What is the molecular formula and weight of calcium acetate?

A6: The anhydrous form of calcium acetate has the molecular formula Ca(C2H3O2)2 and a molecular weight of 158.17 g/mol [].

Q7: How does the hydration state of calcium acetate affect its properties?

A7: Calcium acetate exists in various hydrated forms, including anhydrous, monohydrate, and half-hydrate. The presence of water molecules influences its solubility, thermal stability, and reactivity [, ].

Q8: Can calcium acetate be synthesized from waste materials?

A8: Yes, researchers have successfully synthesized calcium acetate from various waste sources, such as eggshells, oyster shells, and scallop shells. This approach offers an eco-friendly alternative to conventional production methods [, , ].

Q9: How does calcium acetate affect cement properties?

A9: Calcium acetate can act as an accelerator and water reducer in cement. Studies demonstrate its ability to enhance early hydration, reduce setting time, and improve compressive strength of cement mortars [, ].

Q10: Can calcium acetate be used as a CO2 sorbent?

A10: Research suggests that calcium acetate exhibits potential as a CO2 sorbent. Its cyclic calcination/carbonation reactions demonstrate promising carbon capture capabilities, particularly at temperatures between 650-700°C [].

Q11: How does calcium acetate contribute to the de-icing performance of road salt alternatives?

A11: Calcium acetate serves as an environmentally benign de-icer, offering a less corrosive alternative to traditional road salts like sodium chloride [, ].

Q12: How does the de-icing capacity of calcium acetate compare to sodium chloride?

A12: While calcium acetate is less corrosive, its ice-melting capacity is generally lower than sodium chloride. Research is exploring methods to enhance its performance, such as combining it with sodium hydroxide [, ].

Q13: Does calcium acetate impact the taste of rye bread?

A13: While acetate contributes to the desirable taste of rye bread, high concentrations of calcium acetate can negatively impact bread volume due to its effect on yeast CO2 production [].

Q14: Can calcium acetate be used to improve the shelf life of cut flowers?

A14: Studies indicate that calcium acetate can prolong the vase life of cut flowers like gladiolus. This is attributed to its positive influence on membrane stability, calcium signaling, and hormone regulation within the flower [].

Q15: How is calcium acetate utilized in the food industry?

A15: Calcium acetate is a versatile food additive (E263) used for various purposes, including a firming agent, pH regulator, and sequestrant. It's also applied in oil degumming processes and can improve the stability and texture of certain food products [, ].

Q16: What are potential future research areas for calcium acetate?

A16: Future research could explore:* Optimizing calcium acetate formulations for improved bioavailability and reduced gastrointestinal side effects [].* Investigating its potential in other applications, such as drug delivery systems and biomaterial development [, ].* Further analyzing its environmental impact and degradation pathways [, ].* Expanding research on its use as a CO2 sorbent for climate change mitigation strategies [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Aminothiazolo[4,5-f]quinolin-5-ol](/img/structure/B46776.png)